molecular formula C10H11N3O2 B13623423 Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate CAS No. 1519519-96-0

Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate

Cat. No.: B13623423
CAS No.: 1519519-96-0
M. Wt: 205.21 g/mol
InChI Key: PYEGXGOKLSXGON-UHFFFAOYSA-N
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Description

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is a chemical intermediate featuring the imidazo[4,5-c]pyridine heterocyclic scaffold, a structure of high value in medicinal chemistry and drug discovery. This core structure is recognized for its potential in the development of kinase inhibitors, particularly against Src family kinases (SFKs), which are promising therapeutic targets in oncology research . Compounds based on the imidazo[4,5-c]pyridine scaffold have demonstrated potent submicromolar inhibitory activity against kinases such as Src and Fyn, and have shown effective antiproliferative effects against glioblastoma multiforme (GBM) cell lines in preclinical studies . Furthermore, this scaffold has been investigated in the development of modulators for other targets, including G-protein-coupled receptor kinase 5 (GRK5), indicating its versatility in pharmaceutical research . The ethyl ester functional group in this compound enhances its utility as a synthetic building block, facilitating further chemical modifications. Researchers can leverage this compound for designing and synthesizing novel bioactive molecules for applications in oncology and central nervous system (CNS) disorders. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1519519-96-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,12,13)

InChI Key

PYEGXGOKLSXGON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=NC=C2

Origin of Product

United States

Preparation Methods

Tandem Synthesis via S_NAr, Reduction, and Cyclization in Green Solvent Medium

A recent and efficient method for synthesizing imidazo[4,5-c]pyridine derivatives—including this compound—involves a tandem reaction sequence in a water-isopropanol (H_2O-IPA) solvent system, which is environmentally benign and promotes green chemistry principles.

Stepwise Process:

Step Reaction Conditions Notes
1 Aromatic nucleophilic substitution (S_NAr) of 2-chloro-3-nitropyridine with primary amine 80 °C, H_2O-IPA, 2 h Forms N-substituted pyridine-2-amine intermediate
2 Reduction of nitro group to diamine Zn dust + concentrated HCl, 80 °C, 45 min Rapid reduction yielding pyridine-2,3-diamine
3 Cyclization with substituted aldehyde Room temperature, H_2O-IPA, 10 h Forms the imidazo[4,5-c]pyridine ring system

The ethyl acetate group can be introduced by using ethyl glyoxylate or ethyl 2-bromoacetate as the aldehyde or alkylating agent in the cyclization step, allowing the formation of the ethyl 2-(imidazo[4,5-c]pyridin-2-yl)acetate moiety.

This one-pot method eliminates the need for toxic metal catalysts, uses mild reaction conditions, and achieves excellent yields with high purity after a single chromatographic purification step.

Alternative Stepwise Method Using Pd-Catalyzed Amidation and Cyclization

Another approach involves:

  • Coupling 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with ethyl 2-bromoacetate or ethyl 2-chloroacetate using palladium catalysts and ligands (e.g., Pd2(dba)3 and Xantphos) in toluene at elevated temperatures (110 °C).
  • Followed by purification via preparative HPLC.

This method provides regioselective functionalization at the 2-position of the imidazo ring to install the ethyl acetate group but requires expensive catalysts and ligands and longer reaction times.

Amide Coupling Using EDCI-Mediated Amidation

For derivatives where the ethyl acetate moiety is introduced via an amide bond, the following procedure is applied:

  • React 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with ethyl 2-aminoacetate or related acid derivatives.
  • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent in pyridine at room temperature for 12 hours.
  • Extract and purify the product by standard organic workup.

This method is efficient for preparing amide-linked analogs of this compound and related compounds.

Comparative Analysis of Preparation Methods

Feature Tandem S_NAr-Reduction-Cyclization (Green) Pd-Catalyzed Amidation EDCI-Mediated Amidation
Solvent H_2O-IPA (green solvent) Toluene (organic) Pyridine (organic)
Catalyst None (Zn/HCl reducing agent) Pd2(dba)3 + Xantphos EDCI (coupling agent)
Reaction Time 3–12 hours total ~12 hours ~12 hours
Temperature 80 °C for substitution and reduction; RT for cyclization 110 °C RT
Purification Single chromatographic step Preparative HPLC Organic extraction + chromatography
Yield High (up to 90%) Moderate to high Moderate to high
Environmental Impact Low (green solvents, no precious metals) Higher (Pd catalyst, organic solvents) Moderate (organic solvents)

Research Findings and Notes

  • The tandem reaction in H_2O-IPA medium significantly reduces reaction times and avoids toxic catalysts, aligning with green chemistry principles.
  • Using Zn dust and concentrated HCl for nitro reduction is more efficient than Zn/AcOH or Zn/HCOONH_3 systems, reducing reaction time from hours to minutes.
  • The choice of solvent impacts yields; polar protic solvents like H_2O-IPA, methanol, and ethanol perform better than aprotic solvents in cyclization steps.
  • Pd-catalyzed methods provide regioselectivity and versatility but at the cost of expensive reagents and more complex purification.
  • EDCI-mediated amidation is a reliable method for amide bond formation but requires careful control of reaction conditions to optimize yields.

Summary Table of Key Reaction Conditions for this compound Preparation

Step Reagents/Conditions Time Temperature Yield Notes
S_NAr substitution 2-chloro-3-nitropyridine + primary amine, H_2O-IPA 2 h 80 °C High (90%) Green solvent system
Nitro reduction Zn dust + conc. HCl, H_2O-IPA 45 min 80 °C High Rapid, efficient
Cyclization Aldehyde (e.g., ethyl glyoxylate), H_2O-IPA 10 h RT High Catalyst-free
Pd-catalyzed amidation Pd2(dba)3 + Xantphos, toluene 12 h 110 °C Moderate to high Requires ligand and catalyst
EDCI amidation EDCI, pyridine 12 h RT Moderate to high Standard amidation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is unique due to its specific structural configuration, which allows for diverse chemical reactivity and biological activity. Its ability to modulate GABA A receptors and inhibit nitric oxide synthase sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate?

The compound is typically synthesized via condensation reactions between pyridine derivatives and ethyl 2-bromoacetate under controlled conditions. For example, regioisomeric forms of similar imidazo-pyridines are prepared by reacting ethyl 2-bromoacetate with brominated imidazo-pyridine precursors in the presence of a base (e.g., triethylamine) at reflux temperatures. Reaction optimization includes solvent selection (e.g., ethanol or dichloromethane) and stoichiometric control to minimize byproducts .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting a high-quality crystal on a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (100 K). Structure solution and refinement use programs like SHELXT (for space-group determination) and SHELXL (for least-squares refinement). Hydrogen-bonding networks and torsional angles (e.g., C–N–C bond angles ~130°) are critical for validating molecular geometry .

Q. What preliminary biological activities have been reported for imidazo[4,5-c]pyridine derivatives?

Imidazo-pyridine cores exhibit antitumor, antimicrobial, and anti-inflammatory properties. Initial screening involves in vitro assays:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Agar dilution methods for MIC determination against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Yield optimization requires:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 150°C) while improving efficiency.
  • Catalyst screening : Palladium or copper catalysts for cross-coupling steps.
  • Purification techniques : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/dichloromethane mixtures) .

Q. How are contradictions in crystallographic data resolved during structural refinement?

Discrepancies in bond lengths/angles are addressed by:

  • Twinned data analysis : Using TWINABS for scaling and HKLF5 format in SHELXL.
  • Hydrogen-bond validation : Comparing D–H···A distances (e.g., C–H···O interactions ~2.5–3.4 Å) with literature norms.
  • Disorder modeling : Partial occupancy refinement for flexible groups (e.g., ethyl ester chains) .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess reactivity.
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites.
  • NMR chemical shifts : GIAO method for comparison with experimental data .

Q. How is structure-activity relationship (SAR) analysis conducted for imidazo[4,5-c]pyridine derivatives?

SAR studies involve:

  • Substituent variation : Introducing halogen (Br, Cl) or aryl groups at the pyridine C6 position.
  • Pharmacophore modeling : MOE or Schrödinger Suite to map essential binding features.
  • Binding affinity assays : Surface Plasmon Resonance (SPR) or ITC for target engagement quantification .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Imidazo-Pyridine Derivatives

ParameterEthyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate Ethyl (benzofuro-imidazo-pyrimidin-3-yl)acetate
Space groupP21/cP-1
Bond angle C–N–C (°)130.39126.23
Hydrogen bond D···A (Å)3.105 (C13–H13A···N5)3.142 (C24–H24···O1)

Q. Table 2. DFT-Computed Properties of Imidazo-Pyridine Derivatives

PropertyB3LYP/6-311G(d,p) Results
HOMO (eV)-6.12
LUMO (eV)-1.89
Dipole Moment (Debye)4.56

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